N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide
Description
This compound is a benzothiadiazole derivative characterized by a 1,3-dimethyl-substituted benzo[c][1,2,5]thiadiazole core with a sulfone group (2,2-dioxido) and a furan-2-carboxamide substituent at the 5-position. Its molecular formula is C₁₆H₁₅N₃O₄S, and its molecular weight is 345.37 g/mol (calculated based on structural analogs in ). The sulfone and dimethyl groups enhance its stability and electronic properties, while the furan carboxamide moiety may influence its biological activity or binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-15-10-6-5-9(8-11(10)16(2)21(15,18)19)14-13(17)12-4-3-7-20-12/h3-8H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGHKFUUCHNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a novel compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Research indicates that compounds similar to this compound may interact with specific biological targets such as cyclooxygenase enzymes (COX). These interactions can lead to inhibition of inflammatory pathways and modulation of pain responses.
1. Analgesic and Anti-inflammatory Effects
A study evaluated the analgesic and anti-inflammatory activities of various derivatives related to this compound. The results indicated that certain derivatives exhibited significant COX-2 inhibitory activity with percentages of analgesic protection ranging from 42% to 51% compared to standard drugs like sodium diclofenac . The compounds demonstrated rapid onset of action within the first hour of administration.
2. Antimicrobial Properties
The antimicrobial activity of related thiadiazole derivatives has been documented against various pathogens including E. coli and Candida albicans. The synthesized derivatives showed promising results in inhibiting microbial growth . This suggests that this compound could also possess similar antimicrobial properties.
3. Anticancer Potential
The compound's structural characteristics position it as a candidate for anticancer activity. Thiadiazole derivatives have been noted for their ability to inhibit cancer cell proliferation in various human cell lines . The potential for this compound to affect tumor growth warrants further investigation.
Case Study 1: Inhibition of COX Enzymes
In a comparative study involving several synthesized compounds with similar structures to this compound:
- Compounds tested : Various derivatives showed varying degrees of COX inhibition.
- Results : Compounds demonstrated up to 90% inhibition of COX activity with significant reductions in inflammatory markers such as IL-1β .
Case Study 2: Antimicrobial Efficacy
A series of thiadiazole derivatives were tested against resistant strains of Mycobacterium tuberculosis:
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide, also known as this compound, is a chemical compound with the CAS number 2034545-09-8 . This compound has a molecular weight of 307.33 and the molecular formula .
Note: There is very limited information about this specific compound. The search results do not provide direct applications or case studies for “this compound”. Therefore, the following information will cover similar compounds and their potential applications.
Applications Based on Similar Compounds
Similar compounds, such as N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide, have been recognized as valuable research compounds. These compounds have a molecular formula of and a molecular weight of 323.39. Such compounds are usually available with a purity of 95% and are suitable for various research applications. Studies on similar compounds reveal potential applications in various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties: Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide exhibit notable antimicrobial activities. For example, thiadiazole derivatives have demonstrated antibacterial effects against strains such as E. coli and Bacillus mycoides. The mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of key metabolic pathways.
Anti-inflammatory Activity: The anti-inflammatory potential of thiadiazole compounds has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown anti-inflammatory effects comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, these compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis.
The unique structural features of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide, which include a thiophene ring fused with a benzo[c][1,2,5]thiadiazole moiety, contribute to its distinctive chemical properties and potential biological activities. Modifications at the thiophene position can significantly influence both antimicrobial and anti-inflammatory activities, highlighting the importance of structural variations in optimizing biological activity.
Potential Biological Applications
Given the properties of similar compounds, this compound may have potential applications in:
- Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Antimicrobial Research: Exploring its potential to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Anti-inflammatory Drug Development: Developing new anti-inflammatory agents with similar mechanisms to NSAIDs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar benzothiadiazole or heterocyclic derivatives:
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from imidazothiazole () or 1,3,4-thiadiazole derivatives (). The sulfone group in the target compound increases polarity compared to non-sulfonated analogs . Fluorinated analogs (e.g., ) exhibit higher metabolic stability, a feature absent in the target compound .
Substituent Impact :
- The furan-2-carboxamide group in the target compound contrasts with tetrahydro-2H-pyran-4-carboxamide () and benzo[d][1,3]dioxole-5-carboxamide (). Furan’s planar structure may reduce steric hindrance compared to bulkier substituents.
- Hydrophilic groups like 3-hydroxypropyl () improve solubility but may reduce membrane permeability compared to the target’s furan-carboxamide .
Biological Activity: Imidazothiazole derivatives () show anticancer activity, suggesting the target compound’s thiadiazole core might share similar mechanisms but require validation .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identify functional groups like sulfone (S=O stretching at ~1150–1300 cm) and amide (C=O at ~1650 cm) .
- -/-NMR : Confirm substituent positions on the benzothiadiazole and furan rings. For example, methyl groups on N atoms in benzothiadiazole show distinct singlet peaks at ~3.0–3.5 ppm .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of sulfone groups during ionization) .
What advanced methodologies resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : Detect conformational changes in the benzothiadiazole ring .
- 2D NMR (COSY, HMBC) : Map - correlations to confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., bond angles in fused heterocycles) .
How can computational chemistry optimize reaction conditions for synthesizing this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict transition states and solvent effects. For example:
- Reaction Path Search : Identify energy barriers for cyclization steps in benzothiadiazole formation .
- Solvent Optimization : Calculate solvation free energies to select solvents (e.g., DMF vs. THF) that stabilize intermediates .
- Machine Learning : Train models on reaction databases to predict optimal catalysts or temperatures .
What strategies enhance the bioactivity of this compound through structural modifications?
Q. Advanced Research Focus
- Substituent Tuning : Replace the furan carboxamide with thiophene or triazole groups to improve binding to biological targets (e.g., kinases) .
- Stereochemical Control : Introduce chiral centers in the benzothiadiazole ring to modulate enantioselective interactions .
- Prodrug Design : Modify the sulfone group to enhance solubility and bioavailability .
How should molecular docking studies be designed to evaluate interactions with anticancer targets?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins overexpressed in cancer (e.g., EGFR, tubulin) based on structural homology with active analogs .
- Docking Protocols : Use AutoDock Vina with flexible ligand parameters to account for benzothiadiazole ring rigidity .
- Validation : Compare docking scores with experimental IC values from cytotoxicity assays .
What statistical methods analyze discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Pool IC data from multiple studies using random-effects models to account for variability in assay conditions .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
- ANOVA : Identify significant differences in cytotoxicity between structural analogs .
How do reaction engineering principles improve scalability of its synthesis?
Q. Advanced Research Focus
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps .
- Membrane Separation : Purify intermediates using nanofiltration to reduce solvent waste .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline IR spectroscopy .
What mechanistic insights explain its anticancer activity in resistant cell lines?
Q. Advanced Research Focus
- Apoptosis Pathways : Measure caspase-3 activation and mitochondrial membrane depolarization .
- ABC Transporter Inhibition : Assess P-glycoprotein binding to reverse drug efflux .
- Transcriptomics : Identify differentially expressed genes (e.g., Bcl-2, Bax) post-treatment .
How can reproducibility challenges in multi-step synthesis be addressed?
Q. Advanced Research Focus
- Critical Process Parameters (CPPs) : Control moisture levels during azide reactions to prevent hydrolysis .
- DoE (Design of Experiments) : Optimize temperature and catalyst loading using response surface methodology .
- Cross-Lab Validation : Share synthetic protocols via platforms like Zenodo to standardize procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
